molecular formula C8H7BrN2 B1278995 6-bromo-1H-indol-4-amine CAS No. 350800-81-6

6-bromo-1H-indol-4-amine

Cat. No. B1278995
CAS RN: 350800-81-6
M. Wt: 211.06 g/mol
InChI Key: KLQFZHDLYGMBCX-UHFFFAOYSA-N
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Description

6-Bromo-1H-indol-4-amine is a brominated indole derivative, which is a structural motif found in a variety of natural products and pharmaceutical compounds. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The bromine atom at the 6-position and the amine group at the 4-position on the indole ring are significant for the chemical reactivity and biological activity of these compounds.

Synthesis Analysis

The synthesis of indole derivatives, including those with bromine and amine substituents, can be achieved through various synthetic routes. For instance, the synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines has been reported to proceed via a catalyst-free aza-Michael addition followed by rearomatization . Although this method primarily yields hydroxy indoles, it can be adapted to synthesize amino indoles using a Re2O7 catalyst. Similarly, bromo-substituted pyrido[3',2':4,5]pyrrolo-[1,2-c]pyrimidine and pyrimido[1,6-a]indole methyl carboxylates react with primary amines to form unusual indole derivatives through a cascade reaction involving amine attack, ring opening, and cyclization .

Molecular Structure Analysis

The molecular structure of indole derivatives can be elucidated using various spectroscopic techniques and crystallography. For example, the crystal structure of a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, was determined using single crystal X-ray diffraction, revealing the three-dimensional arrangement and intermolecular interactions . Such structural studies are crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. The presence of a bromine substituent, for example, can facilitate further functionalization through nucleophilic substitution reactions. The amine group can engage in condensation reactions to form amides or Schiff bases, as seen in the synthesis of substituted benzylidene-(1H-indol-4-yl)-amines . Additionally, the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid demonstrates the regioselective functionalization of bromo indoles, which can be further transformed into amide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by the presence of substituents on the indole core. Bromine atoms are heavy and can impact the compound's density and melting point, while the amine group can affect solubility and hydrogen bonding capability. The electronic properties of the indole ring, such as its aromaticity and electron density distribution, are also altered by substitution, which can affect the compound's reactivity and interaction with biological targets.

Scientific Research Applications

1. Synthesis of Anti-inflammatory Compounds

A study focused on the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a compound related to 6-bromo-1H-indol-4-amine, demonstrates its significance in developing anti-inflammatory compounds. This compound serves as a core moiety of Herdmanine D, a naturally occurring anti-inflammatory compound (Sharma et al., 2020).

2. Development of Bioactive Indole Derivatives

Research on the compound 4‐Bromo‐N‐(2‐phenyl‐1H‐indol‐7‐yl)benzene­sulfon­amide, which is structurally related to this compound, highlights its potential in creating bioactive indole derivatives. This compound features a bromobenzenesulfonate moiety, making it a candidate for further biochemical applications (Huang, Zhang, & Sung, 2004).

3. Pathway to Synthesize β-Substituted Tryptamines

Another study presents a pathway to synthesize β-substituted tryptamines and indole-3-acetic acids, starting with compounds structurally similar to this compound. These pathways involve various amines and can lead to a wide array of indole derivatives (Sanchez & Parcell, 1990).

4. C(sp2)-H Functionalization for Bromo-amination

A study on the C(sp2)-H functionalization of indoles, with relevance to this compound, has been developed for bromo-amination. This research shows the potential for creating complex indole derivatives under metal-free conditions (Moriyama, Ishida, & Togo, 2015).

5. Synthesis of 3-Hydroxyl-bromo Indoles Derivatives

The synthesis of 3-hydroxyl-bromo indole derivatives, which are important in both industrial and medicinal areas, demonstrates the utility of bromo indole compounds in creating antitumor, antipyretic analgesics, and hindered amine compounds (Wei, 2011).

Safety and Hazards

The safety information for 6-bromo-1H-indol-4-amine includes the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Indole derivatives, including 6-bromo-1H-indol-4-amine, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology .

properties

IUPAC Name

6-bromo-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQFZHDLYGMBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441056
Record name 4-Amino-6-bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350800-81-6
Record name 4-Amino-6-bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-4-nitro-1H-indole (1 g, 4.15 mmol) was treated with iron powder (1.16 g, 20 mmol) in acetic acid (60 ml) and stirred at room temperature. After 1 h the crude was filtered over Celite and the solvent was removed under reduced pressure. A mixture of a solution of sodium bicarbonate (4%) and ethyl acetate was added and the resulting mixture was filtered over Celite. The organic phase was washed with water and brine, dried over magnesium sulphate and the solvent was removed to give 1.05 g (100% yield) of the title compound as a dark solid, that was used in the next step without further purification. Purity 83%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1.16 g
Type
catalyst
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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